![molecular formula C14H21N3O3S B2723431 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine CAS No. 1280928-88-2](/img/structure/B2723431.png)
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” is a chemical compound that contains a morpholine ring and a pyridine ring, both of which are common structures in medicinal chemistry. The compound also contains a piperidine ring, which is a key structural component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is a common structure in medicinal chemistry and is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Cancer Therapy
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine has shown potential as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. LOX is a critical mediator of tumor growth and metastasis. By inhibiting LOX, this compound can potentially reduce tumor progression and metastasis, making it a promising candidate for cancer therapy .
Anti-Inflammatory Agents
This compound has been explored for its anti-inflammatory properties. The piperidine moiety in its structure is known to interact with various biological targets involved in inflammatory pathways. Research has indicated that derivatives of piperidine can modulate the activity of enzymes and receptors that play a role in inflammation, thus providing a basis for developing new anti-inflammatory drugs .
Neuroprotective Agents
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine has potential applications in neuroprotection. Piperidine derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis. This compound could be investigated further for its efficacy in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Agents
The compound has been evaluated for its antiviral properties. Piperidine derivatives have shown activity against various viruses by inhibiting viral replication enzymes. This specific compound could be optimized to enhance its antiviral efficacy, potentially leading to new treatments for viral infections .
Antibacterial Agents
Research has also focused on the antibacterial properties of piperidine derivatives. 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine could be developed as an antibacterial agent, targeting bacterial enzymes and pathways essential for bacterial survival and proliferation. This application is particularly relevant in the context of rising antibiotic resistance .
Enzyme Inhibition Studies
This compound serves as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors. Such studies are crucial for drug discovery and development, as they help identify potential therapeutic targets .
Safety and Hazards
Direcciones Futuras
The future directions for “4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” could involve further exploration of its potential biological activities and its use in drug design. Given the structural features of this compound, it could be a valuable scaffold for the development of new pharmaceuticals .
Propiedades
IUPAC Name |
4-(3-piperidin-1-ylsulfonylpyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,17-7-2-1-3-8-17)13-5-4-6-15-14(13)16-9-11-20-12-10-16/h4-6H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICVZDXTDDSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

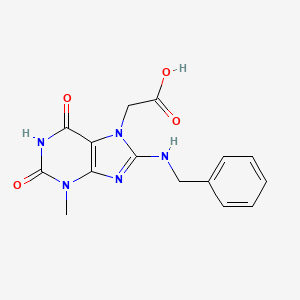
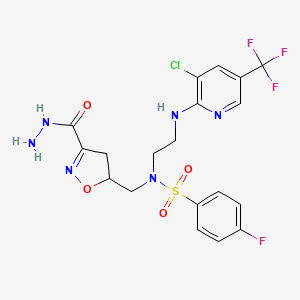
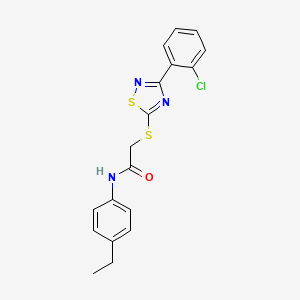
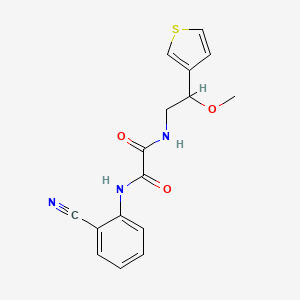
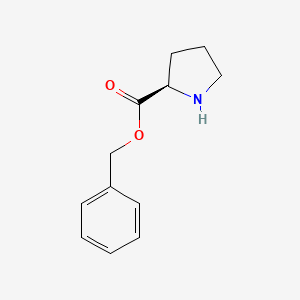
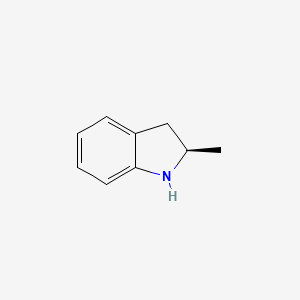
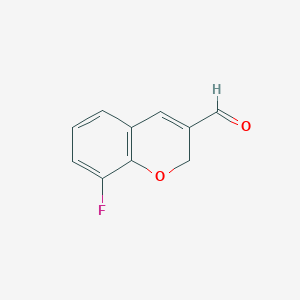

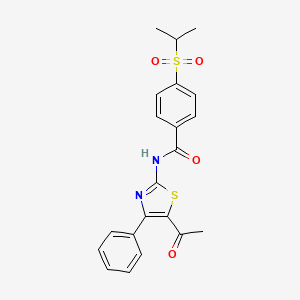
![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)
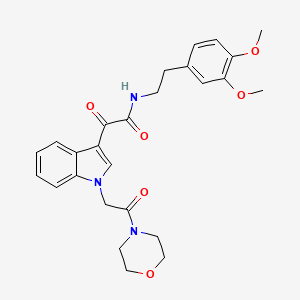
![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B2723371.png)